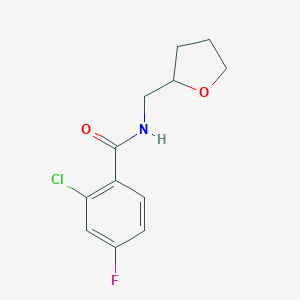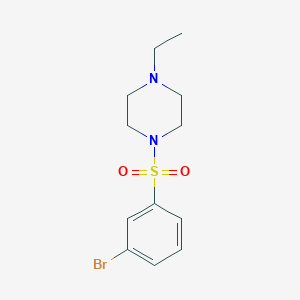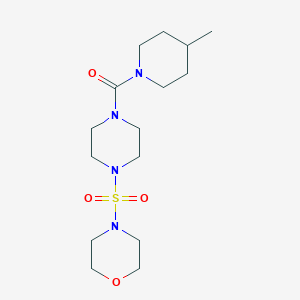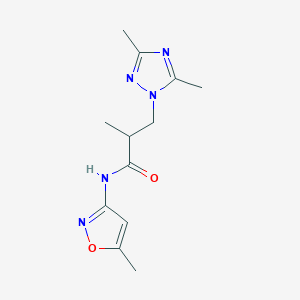![molecular formula C13H19N3O5S B359438 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate CAS No. 942877-07-8](/img/structure/B359438.png)
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate is a complex organic compound that features a morpholine ring and a dimethylsulfamoyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Dimethylsulfamoyl Group: This step involves the reaction of the morpholine derivative with dimethylsulfamoyl chloride under basic conditions to introduce the dimethylsulfamoyl group.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring and the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine Derivatives: Compounds such as morpholine-4-carboxylate and morpholine-4-sulfonamide share structural similarities with 3-{[(dimethylamino)sulfonyl]amino}phenyl 4-morpholinecarboxylate.
Dimethylsulfamoyl Compounds: Other compounds containing the dimethylsulfamoyl group, such as dimethylsulfamoyl chloride, are also similar.
Uniqueness
This compound is unique due to the combination of the morpholine ring and the dimethylsulfamoyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
942877-07-8 |
|---|---|
Formule moléculaire |
C13H19N3O5S |
Poids moléculaire |
329.37g/mol |
Nom IUPAC |
[3-(dimethylsulfamoylamino)phenyl] morpholine-4-carboxylate |
InChI |
InChI=1S/C13H19N3O5S/c1-15(2)22(18,19)14-11-4-3-5-12(10-11)21-13(17)16-6-8-20-9-7-16/h3-5,10,14H,6-9H2,1-2H3 |
Clé InChI |
MBTXZKOPYHYZHI-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCOCC2 |
SMILES canonique |
CN(C)S(=O)(=O)NC1=CC(=CC=C1)OC(=O)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]morpholine](/img/structure/B359420.png)







![4-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzenesulfonamide](/img/structure/B359443.png)
